Cas no 68758-67-8 (2-chloro-1-ethoxy-4-methylbenzene)

68758-67-8 structure
Nome del prodotto:2-chloro-1-ethoxy-4-methylbenzene
2-chloro-1-ethoxy-4-methylbenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-chloro-1-ethoxy-4-methylbenzene
- 3-Chlor-4-aethoxy-1-methyl-benzol
- 2-Chlor-4-methyl-phenetol
- AC1L39SP
- SureCN2611833
- Aethyl-(2-chlor-4-methyl-phenyl)-aether
- AC1Q3M7F
- AR-1E1299
- Benzene, 2-chloro-1-ethoxy-4-methyl-
- 3-Chloro-4-ethoxytoluene
- 2-Ethoxy-5-methylchlorobenzene
- 2-chloro-4-methyl-phenetole
- 3-Chlor-4-aethoxy-toluol
- 3-Chlor-4-aethoxy-1-methyl-benzol; 2-Chlor-4-methyl-phenetol; AC1L39SP; SureCN2611833; Aethyl-(2-chlor-4-methyl-phenyl)-aether; AC1Q3M7F; AR-1E1299; Benzene, 2-chloro-1-ethoxy-4-methyl-; 3-Chloro-4-ethoxytoluene; 2-Ethoxy-5-methylchlorobenzene; 2-chloro-4-methyl-phenetole; 3-Chlor-4-aethoxy-toluol;
- DTXSID2071730
- 68758-67-8
- SCHEMBL2611833
- PTOBYSVNDQASRB-UHFFFAOYSA-N
- AKOS017517189
-
- Inchi: InChI=1S/C9H11ClO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
- Chiave InChI: PTOBYSVNDQASRB-UHFFFAOYSA-N
- Sorrisi: CCOC1=C(C=C(C=C1)C)Cl
Proprietà calcolate
- Massa esatta: 170.04993
- Massa monoisotopica: 170.049843
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 116
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 9.2
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.078
- Punto di ebollizione: 229.7°C at 760 mmHg
- Punto di infiammabilità: 97.7°C
- Indice di rifrazione: 1.509
- PSA: 9.23
2-chloro-1-ethoxy-4-methylbenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595188-1g |
2-Chloro-1-ethoxy-4-methylbenzene |
68758-67-8 | 98% | 1g |
¥5176.00 | 2024-05-03 | |
Apollo Scientific | OR956963-1g |
2-Chloro-1-ethoxy-4-methylbenzene |
68758-67-8 | 95% | 1g |
£435.00 | 2025-02-20 |
2-chloro-1-ethoxy-4-methylbenzene Letteratura correlata
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
68758-67-8 (2-chloro-1-ethoxy-4-methylbenzene) Prodotti correlati
- 57980-08-2(1,8-NAPHTHYRIDIN-2(1H)-ONE, 7-AMINO-4-(TRIFLUOROMETHYL)-)
- 2748253-19-0(Tert-butyl 3-ethyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate)
- 872359-16-5(Fmoc-4-fluoro-L-phenylglycine)
- 2680868-14-6(methyl 1-amino-2-(4-chlorophenyl)methylcyclopentane-1-carboxylate)
- 1847408-43-8((1R)-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine)
- 164991-68-8(Decumbenine B)
- 252317-48-9((S)-Darifenacin Nitrile)
- 1261754-58-8(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-4-methanol)
- 1250740-91-0(3-Pyridazinecarboxamide, 6-hydrazinyl-N-methyl-)
- 51622-67-4(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
